![molecular formula C23H42N4O B6116411 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-ethylpiperazin-1-yl)ethanone](/img/structure/B6116411.png)
1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-ethylpiperazin-1-yl)ethanone
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Overview
Description
1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-ethylpiperazin-1-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-ethylpiperazin-1-yl)ethanone typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with cyclohexylmethylamine and 4-ethylpiperazine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-ethylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-ethylpiperazin-1-yl)ethanone has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-ethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Uniqueness: 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[45]decan-2-yl]-2-(4-ethylpiperazin-1-yl)ethanone stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-ethylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N4O/c1-2-24-13-15-25(16-14-24)18-22(28)27-12-10-23(20-27)9-6-11-26(19-23)17-21-7-4-3-5-8-21/h21H,2-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQAYENCQOFNEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2CCC3(C2)CCCN(C3)CC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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